N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide
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Overview
Description
N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide typically involves the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine. This reaction is carried out under reflux conditions using diethyl ammonium hydrogen sulfate as an ionic liquid .
Industrial Production Methods
While specific industrial production methods for N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4, 6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
Uniqueness
N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring and a benzenesulfonamide group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
65304-26-9 |
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Molecular Formula |
C11H10N4O3S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C11H10N4O3S/c16-11(14-10-12-7-4-8-13-10)15-19(17,18)9-5-2-1-3-6-9/h1-8H,(H2,12,13,14,15,16) |
InChI Key |
UJJQRJPAQKUPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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